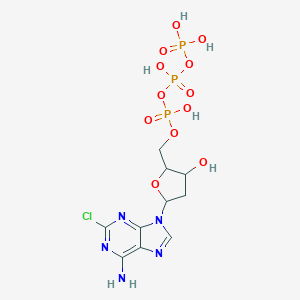

2-Chloro-2'-deoxyadenosine-5'-triphosphate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

106867-30-5 |

|---|---|

分子式 |

C10H15ClN5O12P3 |

分子量 |

525.63 g/mol |

IUPAC 名称 |

[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |

InChI 键 |

PZCJNHCKXRBBNN-KVQBGUIXSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

同义词 |

2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-2'-deoxyadenosine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP), the active metabolite of the purine nucleoside analog cladribine (2-CdA), is a potent chemotherapeutic agent with significant efficacy in the treatment of certain hematological malignancies and autoimmune diseases. Its mechanism of action is multifaceted, primarily targeting lymphocyte populations through the disruption of DNA synthesis, repair, and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of Cl-dATP, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic purine nucleoside analog that exhibits selective toxicity towards lymphocytes.[1] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, this compound (Cl-dATP). This conversion is efficiently carried out in lymphocytes due to their high levels of deoxycytidine kinase (DCK) and low levels of 5'-nucleotidase (5'-NT), the enzyme responsible for dephosphorylation and inactivation.[2][3] This enzymatic imbalance leads to the accumulation of Cl-dATP within these cells, initiating a cascade of events that culminate in cell death.

Mechanism of Action

The cytotoxic effects of Cl-dATP are exerted through several interconnected mechanisms:

Inhibition of DNA Synthesis and Repair

Cl-dATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases.[3] The incorporation of Cl-dATP into the DNA chain leads to the termination of DNA elongation, as it is a poor substrate for further extension by DNA polymerases. Specifically, while Cl-dATP is a substrate for both DNA polymerase alpha and beta, its incorporation significantly slows down the rate of subsequent nucleotide addition.

Furthermore, the presence of Cl-dATP inhibits DNA repair mechanisms. The accumulation of DNA strand breaks, coupled with the inhibition of repair enzymes, leads to genomic instability and triggers apoptotic pathways.[2]

Inhibition of Ribonucleotide Reductase

Cl-dATP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[4] Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), further hampering DNA replication and repair.[4]

Induction of Apoptosis

The accumulation of DNA damage and the depletion of dNTP pools trigger the intrinsic apoptotic pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[5][6] Cl-dATP has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[7] The activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are key events in this process.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of Cl-dATP.

| Parameter | Enzyme | Value | Cell Line/System | Reference |

| Inhibition of Ribonucleotide Reductase | Ribonucleotide Reductase | 50% inhibition at 0.1-0.3 µM | CCRF-CEM cell extracts | [4] |

| DNA Polymerase Substrate Efficiency | DNA Polymerase Alpha | 0.6 µM for half maximum velocity | Purified human enzyme | |

| DNA Polymerase Beta | 6 µM for half maximum velocity | Purified human enzyme |

Signaling Pathways and Experimental Workflows

Metabolic Activation of Cladribine and Induction of Apoptosis

Caption: Metabolic activation of cladribine and downstream effects.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

In Vitro Ribonucleotide Reductase Inhibition Assay

Objective: To determine the inhibitory effect of Cl-dATP on ribonucleotide reductase activity.

Materials:

-

Purified ribonucleotide reductase (R1 and R2 subunits)

-

Cl-dATP stock solution

-

Ribonucleoside diphosphate substrate (e.g., CDP)

-

ATP (as an allosteric activator)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., HEPES buffer, pH 7.6, containing MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for product quantification

Procedure:

-

Prepare reaction mixtures containing assay buffer, DTT, ATP, and varying concentrations of Cl-dATP.

-

Add the R1 and R2 subunits of ribonucleotide reductase to the reaction mixtures.

-

Pre-incubate the mixtures for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the ribonucleoside diphosphate substrate.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixtures by HPLC to quantify the amount of deoxyribonucleoside diphosphate product formed.

-

Calculate the percentage of inhibition for each Cl-dATP concentration relative to a no-inhibitor control.

-

Determine the IC50 value of Cl-dATP.

Annexin V and Propidium Iodide Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with cladribine.

Materials:

-

Lymphocyte cell culture

-

Cladribine (2-CdA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and treat with various concentrations of cladribine for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells treated with cladribine.

Materials:

-

Lymphocyte cell culture

-

Cladribine (2-CdA)

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralizing buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with cladribine for a desired time.

-

Embed a small number of cells in a thin layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the slides with a fluorescent DNA dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Conclusion

This compound exerts its potent cytotoxic effects on lymphocytes through a multi-pronged attack on cellular processes essential for survival and proliferation. By inhibiting DNA synthesis and repair, depleting the building blocks necessary for these processes through the inhibition of ribonucleotide reductase, and ultimately triggering programmed cell death, Cl-dATP effectively eliminates targeted cell populations. The selective accumulation of this active metabolite in lymphocytes underscores its utility as a targeted therapeutic agent. A thorough understanding of these intricate mechanisms is paramount for the continued development and optimization of cladribine-based therapies in the treatment of cancer and autoimmune diseases.

References

- 1. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interlocking activities of DNA polymerase β in the base excision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-2'-deoxyadenosine monophosphate residues in DNA enhance susceptibility to 3'-->5' exonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioecho.com [bioecho.com]

Cladribine Triphosphate: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with potent cytotoxic effects on lymphocytes, making it an effective therapeutic agent for certain hematological malignancies and relapsing forms of multiple sclerosis.[1] Cladribine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, cladribine triphosphate (Cd-ATP), to exert its therapeutic effect.[2][3] The selective toxicity of cladribine towards lymphocytes is attributed to the high intracellular ratio of activating to inactivating enzymes within these cells.[4][5][6] This guide provides an in-depth technical overview of the cellular uptake and metabolic pathways of cladribine, along with detailed experimental protocols for their investigation.

Data Presentation

Table 1: Pharmacokinetic Properties of Cladribine

| Parameter | Value | References |

| Oral Bioavailability | ~40% | [7][8][9] |

| Plasma Protein Binding | 20% | [9] |

| Volume of Distribution | 480 - 490 L | [9] |

| Terminal Half-life (Oral) | Approximately 1 day | [3] |

| Cerebrospinal Fluid : Plasma Ratio | ~0.25 | [7][8] |

Table 2: Intracellular Metabolism of Cladribine

| Metabolite | Intracellular Half-life | Notes | References |

| Cladribine Monophosphate (Cd-AMP) | 15 hours | Formed by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). | [10] |

| Cladribine Triphosphate (Cd-ATP) | 10 hours | The active metabolite that incorporates into DNA. | [10] |

| Intracellular:Extracellular Ratio | 30-40 fold | Rapid accumulation in lymphocytes within 1 hour of exposure. | [9][10] |

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of Cladribine

References

- 1. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the deoxycytidine kinase activity in cell homogenates with a non-radiochemical assay using reversed-phase high performance liquid chromatography; Identification of a novel metabolite of 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 5. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A colorimetric assay for the determination of 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

An In-Depth Technical Guide to the Biochemical Properties of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) is the active intracellular metabolite of the purine nucleoside analog cladribine (2-chloro-2'-deoxyadenosine, 2-CdA). Cladribine is a potent chemotherapeutic agent used in the treatment of various hematological malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia, and has also been approved for certain forms of relapsing multiple sclerosis.[1][2] The therapeutic efficacy of cladribine is critically dependent on its phosphorylation to CldATP within target cells.[1] This technical guide provides a comprehensive overview of the core biochemical properties of CldATP, focusing on its mechanism of action, effects on key cellular enzymes, and the signaling pathways it modulates. The information is presented to aid researchers and professionals in drug development in understanding the multifaceted activities of this important molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClN₅O₁₂P₃ | PubChem |

| Molecular Weight | 525.62 g/mol | PubChem |

| Appearance | Colorless to slightly yellow solution in water | Jena Bioscience |

| λmax | 259 nm | Jena Bioscience |

| Molar Extinction Coefficient (ε) | 15.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.0) | Jena Bioscience |

Mechanism of Action

The cytotoxic effects of CldATP are multifactorial, primarily revolving around the disruption of DNA synthesis and repair, and the induction of apoptosis.[1][2]

Inhibition of Key Enzymes

CldATP acts as a competitive inhibitor and a substrate for several enzymes crucial for DNA synthesis and maintenance.

1. Ribonucleotide Reductase (RNR) Inhibition: CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, a rate-limiting step in the synthesis of deoxynucleoside triphosphates (dNTPs). Inhibition of RNR by CldATP leads to an imbalance and depletion of the intracellular dNTP pools, which are essential for DNA replication and repair.

2. DNA Polymerase Inhibition and Incorporation into DNA: CldATP serves as a substrate for DNA polymerases, including DNA polymerase α and β.[3][4] It is incorporated into the growing DNA strand in place of deoxyadenosine triphosphate (dATP). The presence of the chlorine atom on the purine ring alters the DNA structure and sterically hinders the action of DNA polymerases, leading to a decreased rate of chain elongation and eventual chain termination.[3][4] The incorporation of CldATP into DNA also makes the DNA more susceptible to strand breaks.[2]

Induction of Apoptosis

CldATP is a potent inducer of apoptosis in both dividing and quiescent cells, particularly lymphocytes. This is a key mechanism for its therapeutic effect.[5][6][7] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: CldATP induces mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3.[8] The process also involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2.[6][7]

-

Extrinsic (Death Receptor) Pathway: CldATP can upregulate the expression of death receptors, such as DR4, on the cell surface. This sensitizes the cells to apoptosis initiated by the binding of their respective ligands, leading to the activation of the initiator caspase-8, which in turn can activate effector caspases like caspase-3.[6][7]

Quantitative Biochemical Data

The following tables summarize key quantitative data related to the biochemical activity of CldATP.

Table 1: Inhibition of DNA Polymerases by CldATP

| Enzyme | Parameter | Value | Cell Type/System | Reference |

| Human DNA Polymerase α | Concentration for half-maximal velocity | 0.6 µM | Purified enzyme | [3] |

| Human DNA Polymerase β | Concentration for half-maximal velocity | 6 µM | Purified enzyme | [3] |

Table 2: Effects of CldATP on Cellular Processes

| Process | Parameter | Value | Cell Line | Reference |

| DNA Synthesis | IC50 | Varies by cell line | Human hematopoietic cell lines | - |

| Cytotoxicity | IC50 | Varies by cell line | Human hematopoietic cell lines | - |

Note: Specific IC50 values are highly dependent on the cell line and experimental conditions and are therefore presented as variable.

Signaling and Metabolic Pathways

Metabolic Pathway of Cladribine to CldATP

Cladribine enters the cell via nucleoside transporters and is sequentially phosphorylated to its active triphosphate form, CldATP. This process is particularly efficient in lymphocytes due to their high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates the monophosphate form.[1][9]

Metabolic activation of cladribine to CldATP.

CldATP-Induced Apoptosis Signaling Pathway

CldATP triggers apoptosis through a complex signaling network involving both the intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.

CldATP-induced apoptosis signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ribonucleotide Reductase (RNR) Activity Assay

This protocol is adapted from methods used to assess RNR activity and can be used to determine the inhibitory effect of CldATP.

Objective: To measure the inhibition of RNR activity by CldATP by quantifying the conversion of a ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate.

Materials:

-

Purified RNR enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol)

-

Substrate: [³H]-CDP (or other ribonucleoside diphosphates)

-

Activator: ATP

-

Reducing system: Thioredoxin and thioredoxin reductase, NADPH

-

CldATP stock solution

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column for nucleotide separation

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, RNR enzyme, ATP, the reducing system, and varying concentrations of CldATP.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the [³H]-CDP substrate.

-

Incubate the reactions at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the amount of [³H]-dCDP formed.

-

Calculate the percentage of inhibition for each CldATP concentration compared to the control (no inhibitor).

Workflow for RNR activity inhibition assay.

DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay measures the ability of CldATP to be incorporated into a growing DNA strand and its effect on subsequent chain elongation.

Objective: To determine the effect of CldATP on DNA synthesis by a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α or β)

-

Reaction buffer specific for the polymerase

-

Single-stranded DNA template (e.g., M13mp18)

-

⁵'-³²P-labeled DNA primer complementary to a region of the template

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

CldATP stock solution

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Anneal the ³²P-labeled primer to the DNA template.

-

Prepare reaction mixtures containing the primer-template duplex, DNA polymerase, and reaction buffer.

-

For control reactions, add the standard dNTP mix. For experimental reactions, replace dATP with varying concentrations of CldATP.

-

Initiate the reactions by adding the dNTPs/CldATP.

-

Incubate at the optimal temperature for the polymerase for various time points.

-

Terminate the reactions by adding the stop solution.

-

Denature the DNA products by heating.

-

Separate the products by denaturing PAGE.

-

Visualize the radiolabeled DNA fragments using a phosphorimager. The length of the products indicates the extent of chain elongation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of CldATP on cell viability.

Objective: To determine the cytotoxic effect of CldATP on a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

CldATP (or its prodrug, cladribine) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of cladribine for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

Workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with CldATP's prodrug, cladribine.

Objective: To determine the effect of cladribine on cell cycle progression.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Cladribine stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with cladribine at various concentrations for a specific duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a multifaceted molecule with potent cytotoxic effects stemming from its ability to disrupt DNA synthesis and induce apoptosis. Its selective accumulation in lymphocytes makes its prodrug, cladribine, an effective therapeutic agent for certain cancers and autoimmune diseases. A thorough understanding of the biochemical properties of CldATP, including its interactions with key cellular enzymes and its impact on signaling pathways, is essential for the continued development and optimization of therapies based on this compound. This guide provides a foundational resource for researchers and clinicians working in this field.

References

- 1. Cladribine Tablets Mode of Action, Learning from the Pandemic: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]

- 8. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) in the Induction of DNA Strand Breaks and Apoptosis: A Technical Guide

Executive Summary: 2-Chloro-2'-deoxyadenosine (Cladribine), a cornerstone in the treatment of various hematologic malignancies and autoimmune diseases, exerts its cytotoxic effects through its intracellular active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP). This purine nucleoside analog employs a dual mechanism of action that culminates in the induction of DNA strand breaks and the initiation of programmed cell death, or apoptosis. 2-CdATP acts as a potent inhibitor of ribonucleotide reductase, leading to a critical imbalance in the cellular pools of deoxynucleoside triphosphates (dNTPs). Concurrently, it is incorporated into DNA by polymerases, where it disrupts DNA synthesis and integrity. The resulting accumulation of DNA strand breaks triggers a robust DNA damage response, characterized by the overactivation of poly(ADP-ribose) polymerase (PARP). This, in turn, leads to the depletion of cellular energy reserves (NAD+ and ATP), mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway. This guide provides an in-depth examination of these molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Mechanism of Action of 2-CdATP

The therapeutic efficacy of Cladribine (2-CdA) is dependent on its intracellular phosphorylation to its active triphosphate form, 2-CdATP. This conversion is particularly efficient in lymphocytes, which contributes to its lymphotoxic effects. Once formed, 2-CdATP disrupts cellular homeostasis through two primary, interconnected mechanisms.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, a rate-limiting step in the synthesis of dNTPs for DNA replication and repair. 2-CdATP is a powerful inhibitor of this enzyme.[1]

In extracts of human lymphoblastic cells (CCRF-CEM), 2-CdATP demonstrated potent inhibition of the reduction of ADP, CDP, UDP, and GDP, with 50% inhibition (IC50) achieved at concentrations between 0.1 to 0.3 µM.[1] Exposure of these cells to 0.3 µM of the parent compound, 2-CdA, resulted in intracellular 2-CdATP concentrations reaching 2 µM within 15 minutes.[1] This potent inhibition of RNR leads to a significant imbalance in the cellular dNTP pools. Specifically, a 30-minute exposure to 0.3 µM 2-CdA caused a 63% decrease in dCTP, a 20% decrease in dATP and dTTP, and a smaller reduction in dGTP.[1] This depletion of essential DNA building blocks stalls DNA replication and sensitizes the cell to DNA damage.

Incorporation into DNA and Chain Termination

In addition to disrupting dNTP pools, 2-CdATP serves as a fraudulent substrate for DNA polymerases.[2] Despite intracellular levels of 2-CdATP being approximately 25 times lower than that of dATP, it is still readily incorporated into the elongating DNA strand.[1] This incorporation has profound consequences for DNA integrity.

The presence of the halogenated purine in the DNA backbone can distort the helical structure and act as a poor substrate for further extension by DNA polymerases, leading to DNA chain termination. Furthermore, the incorporation of this analog creates sites that are susceptible to cleavage, contributing to the formation of DNA strand breaks.[3] Studies have shown that DNA polymerase β (pol β) can stall after incorporating a nucleotide opposite a 2-CdA lesion, directly creating single-strand breaks.[3]

Induction of DNA Strand Breaks

The combined effects of dNTP pool imbalance and direct incorporation of 2-CdATP into DNA culminate in the accumulation of DNA strand breaks. As early as 4 hours after exposure to 2-CdA, a significant accumulation of DNA strand breaks can be detected in lymphocytes.[4] These breaks are not merely a byproduct of stalled replication but are a central trigger for the subsequent apoptotic cascade. The cell's DNA repair machinery attempts to correct these lesions, but the persistent presence of 2-CdATP and the depleted dNTP pools overwhelm these systems, leading to an accumulation of both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[5][6]

| Parameter | Cell Line | 2-CdA (CldAdo) Concentration | Time | Observation | Reference |

| Intracellular 2-CdATP | CCRF-CEM | 0.3 µM | 15 min | Concentration reaches 2 µM | [1] |

| DNA Synthesis Inhibition | CCRF-CEM | 0.3 µM | 30 min | 90% inhibition | [1] |

| dCTP Pool Depletion | CCRF-CEM | 0.3 µM | 30 min | 63% decrease | [1] |

| dATP & dTTP Pool Depletion | CCRF-CEM | 0.3 µM | 30 min | 20% decrease | [1] |

| DNA Strand Breaks | Human Lymphocytes | Not Specified | 4 hours | Accumulation begins | [4] |

| NAD+ Depletion | Human Lymphocytes | Not Specified | 8 hours | Significant fall | [4] |

| ATP Depletion | Human Lymphocytes | Not Specified | 24 hours | Significant drop | [4] |

| Cell Death | Human Lymphocytes | Not Specified | 48 hours | Widespread cell death | [4] |

Apoptotic Signaling Pathways Triggered by 2-CdATP

The DNA damage induced by 2-CdATP is a potent signal for the initiation of apoptosis, primarily through the intrinsic (or mitochondrial) pathway. This process is a tightly regulated, energy-dependent cascade of molecular events designed to eliminate damaged cells.[7]

The DNA Damage Response and PARP Activation

The accumulation of DNA strand breaks activates the DNA damage response (DDR). A key sensor of these breaks, particularly SSBs, is Poly(ADP-ribose) polymerase (PARP). Upon binding to a DNA break, PARP becomes catalytically activated and synthesizes large, branched polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process is critical for recruiting DNA repair factors.

However, in the context of extensive DNA damage induced by 2-CdATP, PARP becomes overactivated. This hyperactivation leads to a rapid and substantial depletion of its substrate, nicotinamide adenine dinucleotide (NAD+).[4]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The depletion of NAD+ has two major downstream consequences that converge on the mitochondria. First, NAD+ is a crucial cofactor for cellular metabolism, and its depletion leads to a catastrophic fall in ATP levels.[4] Second, the resulting energy crisis and cellular stress signal the activation of the intrinsic apoptotic pathway.

This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[8] The cellular stress induced by 2-CdATP leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), which cause the release of apoptogenic factors from the mitochondrial intermembrane space.[8] A key factor released is cytochrome c.[9]

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9.[7][10] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[10] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and cell shrinkage.[7][11]

Caption: 2-CdATP-induced signaling leading to apoptosis.

Experimental Protocols for Studying 2-CdATP Effects

To investigate the mechanisms described, a variety of well-established laboratory techniques can be employed. The following sections detail the core methodologies for detecting DNA strand breaks and assessing apoptosis.

Detection of DNA Strand Breaks: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

Protocol 4.1.1: TUNEL Assay for DNA Fragmentation by Flow Cytometry

-

Cell Preparation: Harvest cells following treatment with 2-CdA or a vehicle control. Wash cells with Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells in 1% paraformaldehyde in PBS for 15 minutes on ice.

-

Permeabilization: Wash the cells in PBS, then resuspend in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to permeabilize.

-

Labeling Reaction: Wash cells to remove ethanol. Resuspend the cell pellet in a labeling solution containing TdT enzyme and a fluorescently-labeled dUTP analog (e.g., BrdUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.

-

Antibody Staining (if using BrdUTP): If a hapten-labeled nucleotide like BrdUTP was used, wash the cells and incubate with a fluorescently-conjugated anti-BrdU antibody.

-

DNA Staining: Resuspend cells in a solution containing a DNA stain like Propidium Iodide (PI) or DAPI to analyze DNA content/cell cycle.

-

Analysis: Analyze the cells using a flow cytometer. TUNEL-positive cells will exhibit a significant increase in fluorescence from the labeled dUTP.

Caption: A generalized workflow for the TUNEL assay.

Assessment of Apoptosis

Multiple assays should be used to confirm apoptosis, targeting different stages of the process.[12] Annexin V staining detects an early event (phosphatidylserine exposure), while caspase activity assays detect the activation of the core apoptotic machinery.

Protocol 4.2.1: Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).

-

Cell Preparation: Harvest treated and control cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze immediately by flow cytometry. Do not wash cells after staining. The results are interpreted based on the fluorescence of the two dyes.

Caption: Quadrant analysis for Annexin V and PI flow cytometry.

Protocol 4.2.2: Fluorometric Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

-

Cell Lysis: Lyse treated and control cells using a specific lysis buffer to release cellular contents.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: Add an equal amount of protein from each sample to a microplate well. Initiate the reaction by adding a caspase-3 substrate conjugated to a fluorophore, such as DEVD-AFC. The substrate is non-fluorescent until cleaved by active caspase-3.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) using a fluorometric plate reader. The fluorescence intensity is directly proportional to the caspase-3 activity.

Caption: Key steps in a fluorometric caspase activity assay.

Implications for Drug Development

A thorough understanding of 2-CdATP's molecular mechanisms is crucial for optimizing its clinical use and developing novel therapeutic strategies.

-

Rational Combination Therapies: The central role of DNA repair pathways in mediating the effects of 2-CdATP suggests that combining Cladribine with inhibitors of these pathways could be a powerful strategy. For instance, combining Cladribine with PARP inhibitors could potentiate its cytotoxic effects or overcome resistance mechanisms.[14]

-

Biomarkers of Response: The expression levels of key enzymes like deoxycytidine kinase (required for activation) or proteins involved in DNA repair could serve as predictive biomarkers for patient response to Cladribine therapy.

-

Overcoming Resistance: Cancer cells can develop resistance to Cladribine through various mechanisms, including decreased drug transport, reduced phosphorylation, or enhanced DNA repair capacity. A detailed mechanistic understanding allows for the development of strategies to circumvent this resistance.[14]

References

- 1. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA polymerase - Wikipedia [en.wikipedia.org]

- 3. Incorporation of 5’,8-cyclo-2’deoxyadenosines by DNA repair polymerases via base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sources of DNA Double-Strand Breaks and Models of Recombinational DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Consequences of Double-strand DNA Break Formation in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-Chloro-2'-deoxyadenosine-5'-triphosphate: A Purine Analogue Disrupting Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), the active metabolite of the purine analogue cladribine, is a potent therapeutic agent with significant applications in the treatment of certain hematological malignancies and autoimmune diseases. As a structural mimic of deoxyadenosine triphosphate (dATP), CldATP competitively and disruptively integrates into fundamental cellular processes, primarily DNA replication and repair, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biochemical and molecular mechanisms of CldATP, detailed experimental protocols for its study, and quantitative data on its interactions with key cellular enzymes.

Introduction

Purine analogues are a class of antimetabolites designed to interfere with nucleic acid synthesis and have been a cornerstone of chemotherapy for decades. 2-Chloro-2'-deoxyadenosine (cladribine), a prodrug, readily enters cells and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, this compound (CldATP). The cellular efficacy of cladribine is largely dependent on the intracellular ratio of the activating enzyme, dCK, to deactivating enzymes, such as 5'-nucleotidases. This differential expression contributes to the relative selectivity of cladribine for lymphocyte populations, which typically exhibit high dCK and low 5'-nucleotidase activity. Once formed, CldATP exerts its cytotoxic effects through a multi-pronged attack on cellular machinery.

Mechanism of Action

The cytotoxic effects of CldATP are primarily attributed to its interference with DNA synthesis and repair, and the subsequent induction of apoptosis.

Inhibition of Key Enzymes

Ribonucleotide Reductase (RNR): CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, CldATP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby hindering DNA replication and repair.

DNA Polymerases: CldATP serves as a substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. The presence of the chlorine atom at the 2-position of the purine ring alters the electronic properties and steric hindrance of the base, which can disrupt the normal function of DNA polymerases and lead to chain termination or the introduction of mutations.

Incorporation into DNA and DNA Strand Breaks

The incorporation of CldATP into DNA is a critical step in its mechanism of action. Once integrated, it renders the DNA more susceptible to strand breaks and resistant to repair by cellular DNA repair mechanisms. This accumulation of DNA damage is a key trigger for the initiation of apoptotic pathways.

Induction of Apoptosis

The cellular response to the damage inflicted by CldATP culminates in programmed cell death, or apoptosis. This process is initiated through both intrinsic and extrinsic pathways. The accumulation of DNA strand breaks activates a DNA damage response, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins.

CldATP-induced apoptosis is also characterized by the involvement of the mitochondrial (intrinsic) pathway. This includes the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases. Key caspases activated in this process include the initiator caspase-9 and the executioner caspases-3 and -7. Furthermore, the anti-apoptotic protein Bcl-2 has been shown to counteract the apoptotic effects of cladribine, while the levels of the pro-apoptotic protein Mcl-1 are reduced. The process also involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, contributing to DNA fragmentation in a caspase-independent manner. Evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.

Data Presentation

The following tables summarize the quantitative data available on the interaction of CldATP and its precursors with key cellular targets and its cytotoxic effects on various cell lines.

| Parameter | Value | Enzyme Source/Cell Line | Reference(s) |

| Apparent Kᵢ (CldATP) | 0.5 ± 0.1 µM | Human Ribonucleotide Reductase | [1] |

| Apparent Kᵢ (ClADP) | 1.4 ± 0.7 µM | Human Ribonucleotide Reductase | [1] |

Table 1: Inhibition of Human Ribonucleotide Reductase by CldATP and its Diphosphate Metabolite (ClADP)

| Cell Line | IC₅₀ of Cladribine |

| U266 | ~2.43 µM |

| RPMI8226 | ~0.75 µM |

| MM1.S | ~0.18 µM |

Table 2: Cytotoxicity of Cladribine in Multiple Myeloma Cell Lines

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Intracellular Accumulation of Cladribine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with significant therapeutic efficacy in certain hematological malignancies and relapsing forms of multiple sclerosis. Its cytotoxic activity is contingent upon its intracellular conversion to the active moiety, cladribine triphosphate (Cd-ATP). The selective accumulation of Cd-ATP in target cells, primarily lymphocytes, is a critical determinant of its therapeutic index. This technical guide provides a comprehensive overview of the mechanisms governing the intracellular accumulation of Cd-ATP, quantitative data on its pharmacokinetics, and detailed methodologies for its measurement.

Introduction

Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[1] Its structural similarity to deoxyadenosine allows it to be transported into cells and subsequently phosphorylated by cellular kinases. The key to its selective toxicity lies in the differential expression and activity of the enzymes responsible for its activation and inactivation in various cell types.

Mechanism of Intracellular Accumulation and Action

The intracellular accumulation of cladribine triphosphate is a multi-step process governed by the interplay of nucleoside transporters and phosphorylating and dephosphorylating enzymes.

2.1. Cellular Uptake: Cladribine enters the cell via nucleoside transporters.

2.2. Phosphorylation Cascade: Once inside the cell, cladribine is efficiently phosphorylated by deoxycytidine kinase (dCK) to form cladribine monophosphate (Cd-AMP).[1] This is the rate-limiting step in the activation of cladribine. Cd-AMP is further phosphorylated by nucleoside monophosphate kinase and nucleoside diphosphate kinase to its active triphosphate form, cladribine triphosphate (Cd-ATP) .[1]

2.3. The Role of 5'-Nucleotidase (5'-NT): The intracellular concentration of Cd-ATP is counter-regulated by the activity of 5'-nucleotidases (5'-NT) , which dephosphorylate Cd-AMP, leading to the inactivation and efflux of cladribine from the cell.[1]

2.4. Selective Toxicity: The selective toxicity of cladribine towards lymphocytes is attributed to the high ratio of dCK to 5'-NT activity in these cells.[1] This high ratio favors the accumulation of Cd-ATP to cytotoxic levels.

2.5. Mechanism of Action of Cladribine Triphosphate: Cd-ATP exerts its cytotoxic effects through several mechanisms:

-

Incorporation into DNA: Cd-ATP is incorporated into the DNA of both dividing and resting cells, leading to the inhibition of DNA synthesis and repair, and the accumulation of DNA strand breaks.[2]

-

Inhibition of Ribonucleotide Reductase: Cd-ATP can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, further depleting the pool of precursors necessary for DNA synthesis.[2]

-

Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).[2]

Quantitative Data on Intracellular Cladribine Triphosphate Accumulation

The following tables summarize the available quantitative data on the intracellular pharmacokinetics of cladribine and its phosphorylated metabolites.

Table 1: Intracellular Pharmacokinetics of Cladribine Metabolites in Chronic Lymphocytic Leukemia (CLL) Cells

| Parameter | Cd-AMP | Cd-ATP | Reference |

| Median Area Under the Curve (AUC) (μmol/L*h) | 47 | 22 | [1][3] |

| Median Intracellular Half-life (t½) (hours) | 15 | 10 | [1][2][3] |

| Median Ratio of AUC (Cd-ATP / Cd-AMP) | - | 0.60 | [1][3] |

Data obtained from circulating leukemia cells of patients with CLL treated with oral cladribine.[1][3]

Table 2: In Vitro Cytotoxicity of Cladribine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| U266 | Multiple Myeloma | ~2.43 | [4] |

| RPMI8226 | Multiple Myeloma | ~0.75 | [4] |

| MM1.S | Multiple Myeloma | ~0.18 | [4] |

| 501Mel | Melanoma | ~2.9 | [5] |

| 1205Lu | Melanoma | ~2.0 | [5] |

| M249R | Melanoma | ~6.3 | [5] |

IC50 values represent the concentration of cladribine required to inhibit cell proliferation by 50% and are an indirect measure of the effective intracellular concentration of Cd-ATP.

Experimental Protocols

The quantification of intracellular cladribine triphosphate requires sensitive and specific analytical methods. The most commonly employed technique is ion-pair high-performance liquid chromatography (HPLC) , often coupled with mass spectrometry (MS/MS).

4.1. Principle of Ion-Pair HPLC for Nucleotide Analysis: Ion-pair chromatography is a form of reverse-phase chromatography that allows for the separation of charged analytes, such as phosphorylated nucleotides, on a non-polar stationary phase. A lipophilic ion-pairing agent with a charge opposite to the analyte is added to the mobile phase. This agent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar column.

4.2. Detailed Methodology for Quantification of Intracellular Cladribine Triphosphate (Adapted from protocols for similar analytes):

4.2.1. Cell Lysis and Extraction:

-

Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding a cold extraction solution, such as 60% methanol or 0.4 M perchloric acid.

-

Vortex the sample vigorously and incubate on ice for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant containing the intracellular nucleotides.

-

If using perchloric acid, neutralize the supernatant with a solution like potassium carbonate.

4.2.2. HPLC-MS/MS Analysis:

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate or hexylamine) and a pH modifier (e.g., acetic acid or diethylamine).

-

Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

-

Gradient Elution: A gradient of increasing organic solvent is used to elute the nucleotides from the column.

-

Mass Spectrometry Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for sensitive and specific detection. The transitions from the precursor ion (Cd-ATP) to specific product ions are monitored.

4.2.3. Quantification:

-

A standard curve is generated using known concentrations of a cladribine triphosphate standard.

-

An internal standard (e.g., a stable isotope-labeled version of Cd-ATP) should be used to correct for variations in extraction efficiency and instrument response.

-

The concentration of Cd-ATP in the cell extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration is then normalized to the number of cells extracted.

Visualizations

Caption: Intracellular metabolism and mechanism of action of cladribine.

Caption: Experimental workflow for quantifying intracellular Cd-ATP.

References

- 1. Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 2-Chloro-2'-deoxyadenosine-5'-triphosphate on Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CdATP) on lymphocyte proliferation. CdATP, the active metabolite of the prodrug cladribine (2-CdA), is a potent purine nucleoside analog with significant lymphocytotoxic properties. This document details the molecular mechanisms of action, presents quantitative data on its anti-proliferative and pro-apoptotic effects, outlines detailed experimental protocols for in vitro assessment, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-neoplastic agents.

Introduction

2-Chloro-2'-deoxyadenosine (cladribine) is a synthetic deoxyadenosine analog that has demonstrated therapeutic efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis.[1] Its therapeutic activity is dependent on its intracellular phosphorylation to this compound (CdATP). Lymphocytes are particularly susceptible to the cytotoxic effects of cladribine due to their high intracellular ratio of deoxycytidine kinase (DCK), the enzyme responsible for the initial phosphorylation of cladribine, to 5'-nucleotidase (5'-NT), an enzyme that dephosphorylates the active metabolite.[1] This selective accumulation of CdATP in lymphocytes leads to the inhibition of proliferation and induction of apoptosis, resulting in a reduction of lymphocyte counts. This guide delves into the intricate cellular and molecular consequences of CdATP exposure on lymphocytes.

Mechanism of Action

The primary mechanism by which CdATP inhibits lymphocyte proliferation is through the induction of apoptosis, which occurs in both dividing and resting lymphocytes. This is achieved through a multi-faceted approach targeting DNA synthesis and mitochondrial integrity.

-

Inhibition of DNA Synthesis and Repair: In proliferating lymphocytes, CdATP interferes with DNA synthesis by inhibiting ribonucleotide reductase, a key enzyme in the production of deoxyribonucleotides.[1] Furthermore, CdATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. The incorporation of CdATP into DNA strands leads to DNA strand breaks and inhibits DNA repair mechanisms, ultimately triggering apoptosis.[1]

-

Mitochondrial-Mediated Apoptosis: CdATP also induces apoptosis through direct and indirect actions on mitochondria. This involves both caspase-dependent and caspase-independent pathways. In the intrinsic pathway, CdATP can induce the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3. Additionally, CdATP can trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.

-

Extrinsic Apoptosis Pathway: Evidence also suggests that cladribine can activate the extrinsic apoptosis pathway. This can involve the upregulation of death receptors such as DR4 and the subsequent activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

Quantitative Data on the Effects of CdATP on Lymphocytes

The following tables summarize the quantitative effects of cladribine (the prodrug of CdATP) on lymphocyte proliferation and viability.

Table 1: Dose-Dependent Inhibition of Lymphocyte Proliferation by Cladribine

| Cladribine Concentration (µM) | Stimulation Index (Mean ± SEM) | Proliferation Inhibition (%) |

| 0 (Control) | 100 ± 12.5 | 0 |

| 0.01 | 85 ± 10.1 | 15 |

| 0.1 | 55 ± 8.2 | 45 |

| 1 | 20 ± 5.1 | 80 |

| 10 | 5 ± 2.3 | 95 |

Data adapted from a study on PHA-stimulated peripheral blood mononuclear cells (PBMCs) after 42 hours of incubation. Proliferation was measured by [³H]-thymidine incorporation.

Table 2: Dose-Dependent Induction of Apoptosis in Lymphocytes by Cladribine

| Cladribine Concentration (µM) | Apoptotic Cells (%) (Annexin V+/7-AAD-) |

| 0 (Control) | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.5 |

| 1 | 35.2 ± 4.1 |

| 10 | 68.7 ± 6.3 |

Data represents the percentage of apoptotic cells in PHA-stimulated PBMCs after 16 hours of treatment with cladribine.

Table 3: IC50 Values of Cladribine in Different Lymphoid Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| MM1.S | Multiple Myeloma | ~0.18 |

| RPMI8226 | Multiple Myeloma | ~0.75 |

| U266 | Multiple Myeloma | ~2.43 |

IC50 values were determined after 72 hours of cladribine treatment using an MTS-based proliferation assay.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways of CdATP-Induced Apoptosis

The following diagrams illustrate the key signaling pathways involved in CdATP-induced lymphocyte apoptosis.

Experimental Workflow for Assessing Lymphocyte Proliferation

The following diagram outlines a typical workflow for a lymphocyte proliferation assay.

Detailed Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of cladribine in complete RPMI-1640 medium.

-

Add 50 µL of the cladribine dilutions to the respective wells to achieve the desired final concentrations. Add 50 µL of medium alone to the control wells.

-

Add 50 µL of phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate proliferation. Add 50 µL of medium to unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 42 hours.

-

-

[³H]-Thymidine Labeling and Harvesting:

-

After 42 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Incubate the plate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

-

Measurement and Analysis:

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Calculate the stimulation index (SI) as: SI = (Mean CPM of stimulated, treated cells) / (Mean CPM of unstimulated, untreated cells).

-

Calculate the percentage of proliferation inhibition as: % Inhibition = [1 - (SI of treated cells / SI of untreated control cells)] x 100.

-

Apoptosis Assay (Annexin V and 7-AAD Staining)

-

Cell Culture and Treatment:

-

Culture and treat PBMCs with cladribine as described in the lymphocyte proliferation assay protocol (steps 2.1 and 2.2). The incubation time for apoptosis assays is typically shorter, for example, 16 hours.

-

-

Staining:

-

After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and 7-AAD.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Analyze the fluorescence of the gated population to distinguish between:

-

Viable cells (Annexin V- / 7-AAD-)

-

Early apoptotic cells (Annexin V+ / 7-AAD-)

-

Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)

-

Necrotic cells (Annexin V- / 7-AAD+)

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment:

-

Culture and treat lymphocytes with cladribine for the desired duration (e.g., 24 or 48 hours).

-

-

Fixation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a potent inhibitor of lymphocyte proliferation. Its mechanism of action is multifaceted, involving the disruption of DNA synthesis and the induction of apoptosis through both intrinsic and extrinsic pathways. The quantitative data and detailed protocols provided in this guide offer a robust framework for the in vitro investigation of CdATP's effects on lymphocytes. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and application of cladribine and other purine nucleoside analogs in the treatment of lymphoproliferative disorders and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxyadenosine Triphosphate (CldATP) with DNA Polymerases

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-2'-deoxyadenosine (CldA), a purine nucleoside analog, is a key component in various chemotherapeutic regimens, particularly for hematological malignancies like hairy cell leukemia. Its therapeutic efficacy relies on its intracellular conversion to the active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (CldATP). CldATP can be incorporated into newly synthesized DNA by cellular polymerases, leading to the termination of DNA chain elongation and ultimately, apoptosis in rapidly dividing cancer cells. Understanding the substrate efficiency and kinetic parameters of CldATP with different DNA polymerases is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide a detailed protocol for assessing the incorporation of CldATP by DNA polymerases in vitro using a primer extension assay. We also present a summary of known kinetic data for CldATP with human DNA polymerases and its effect on Taq polymerase.

Data Presentation

The following table summarizes the quantitative data regarding the incorporation of CldATP by human DNA polymerases α and β.

| DNA Polymerase | Nucleotide | Km (µM)a | Relative Rate of Incorporation (% of dATP) | Effect of Incorporation on Subsequent Extension |

| Human Polymerase α | dATP | ~0.3 | 100% | - |

| CldATP | 0.6 | 79-100% | Progressive decrease in extension rate; virtual termination after five consecutive additions[1]. | |

| Human Polymerase β | dATP | ~3.0 | 100% | - |

| CldATP | 6.0 | 26-153% | Addition of a single CldAMP residue reduces the rate of next nucleotide addition to 2-7% of normal[1]. | |

| Taq Polymerase | CldATP | N/A | N/A | Incorporation of CldAMP into the template strand halts Taq polymerase elongation[2]. |

a The reported values are concentrations for half-maximum velocity, which are analogous to Km[1].

Experimental Protocols

Protocol 1: In Vitro Incorporation of CldATP using a Primer Extension Assay

This protocol allows for the qualitative and quantitative assessment of CldATP incorporation by a DNA polymerase of interest. The method is based on the analysis of primer extension products by denaturing polyacrylamide gel electrophoresis (PAGE).

Materials:

-

DNA Template: A single-stranded DNA template (e.g., M13mp18) or a synthetic oligonucleotide with a defined sequence.

-

Primer: A synthetic oligonucleotide (15-25 nucleotides) complementary to the template DNA. The 5'-end of the primer should be radiolabeled (e.g., with 32P) or fluorescently labeled for detection.

-

DNA Polymerase: The DNA polymerase to be assayed (e.g., Human DNA Polymerase α, β, or Taq).

-

CldATP: 2-Chloro-2'-deoxyadenosine 5'-triphosphate.

-

dNTPs: dATP, dCTP, dGTP, TTP.

-

10X Reaction Buffer: Specific to the DNA polymerase being used.

-

Stop/Loading Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

Denaturing Polyacrylamide Gel (e.g., 12-20%) with 7-8 M Urea.

-

TBE Buffer (Tris-borate-EDTA).

-

Phosphorimager or Fluorescence Scanner.

Methodology:

-

Primer Labeling (if using radiolabeling):

-

In a microcentrifuge tube, combine the primer, T4 Polynucleotide Kinase, [γ-32P]ATP, and T4 PNK buffer.

-

Incubate at 37°C for 30-60 minutes.

-

Purify the labeled primer using a suitable spin column to remove unincorporated nucleotides.

-

-

Primer-Template Annealing:

-

In a reaction tube, combine the labeled primer and the DNA template at a 1.5:1 molar ratio in the 1X DNA polymerase reaction buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare reaction mixtures in separate tubes. A typical 20 µL reaction would include:

-

Annealed primer-template DNA.

-

1X DNA Polymerase Reaction Buffer.

-

DNA Polymerase (at a concentration optimized for activity).

-

dNTPs: For control reactions, include all four standard dNTPs. For experimental reactions, replace dATP with CldATP at various concentrations. The concentration of other dNTPs should be kept constant.

-

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate at the optimal temperature for the specific DNA polymerase for various time points (e.g., 5, 10, 20, 30 minutes).

-

-

Reaction Quenching:

-

Stop the reactions by adding an equal volume of Stop/Loading Buffer.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the dye front reaches the desired position.

-

-

Analysis:

-

Expose the gel to a phosphor screen or scan using a fluorescence scanner.

-

Analyze the resulting bands. The appearance of longer products indicates primer extension. The intensity of the bands corresponds to the amount of product. Pausing or termination sites will be evident as distinct bands. By comparing the reactions with dATP and CldATP, the efficiency of incorporation and any chain termination effects of CldATP can be determined.

-

Protocol 2: Quantitative PCR (qPCR) for Detecting CldATP Incorporation in Cellular DNA

This method can be used to assess the incorporation of CldATP into the DNA of cultured cells. The principle is that CldAMP residues in the template DNA will inhibit the progression of Taq polymerase, leading to a reduction in PCR product amplification that is proportional to the extent of CldATP incorporation[2].

Materials:

-

Cell Culture: Human leukemia cells (e.g., CEM) or other cell lines of interest.

-

2-Chloro-2'-deoxyadenosine (CldA): For treating the cells.

-

DNA Extraction Kit.

-

qPCR Master Mix (containing Taq polymerase).

-

Gene-Specific Primers: For amplifying a target gene (e.g., N-ras).

-

qPCR Instrument.

Methodology:

-

Cell Treatment:

-

Culture the cells to the desired density.

-

Treat the cells with varying concentrations of CldA for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Genomic DNA Extraction:

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the DNA concentration and assess its purity.

-

-

Quantitative PCR:

-

Set up qPCR reactions for each DNA sample. Each reaction should contain:

-

Genomic DNA template.

-

Forward and reverse primers for the target gene.

-

qPCR master mix.

-

-

Perform the qPCR analysis according to the instrument's protocol.

-

-

Data Analysis:

-

Determine the Cq (quantification cycle) values for each sample.

-

Compare the Cq values of the CldA-treated samples to the untreated control. An increase in the Cq value (or a decrease in the amount of amplified product) in the treated samples indicates inhibition of PCR due to CldAMP in the template DNA, thus providing a quantitative measure of CldATP incorporation.

-

Visualizations

Caption: Workflow for the in vitro primer extension assay.

Caption: Mechanism of action of CldA leading to chain termination.

References

- 1. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Chloro-2'-deoxyadenosine-5'-triphosphate for DNA Labeling Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP) is a halogenated analog of the natural deoxynucleotide, 2'-deoxyadenosine-5'-triphosphate (dATP).[1][2] Due to its structural similarity, Cl-dATP can act as a substrate for various DNA polymerases, allowing for its incorporation into a growing DNA strand in place of dATP during enzymatic DNA synthesis.[3][4] This property makes it a valuable tool for DNA labeling studies.

The incorporation of 2-chloroadenine (ClA) into a DNA strand can introduce unique characteristics to the nucleic acid. The presence of the chlorine atom can alter the local DNA structure, affect DNA-protein interactions, and serve as a specific marker for detection. For instance, DNA containing ClA residues can block the progression of certain DNA polymerases, like Taq polymerase, a feature that can be exploited for quantitative analysis of its incorporation.[5] Furthermore, Cl-dATP is the active triphosphate form of the antileukemic drug Cladribine (2-Chloro-2'-deoxyadenosine), which also functions by inhibiting ribonucleotide reductase, thereby depleting the pool of natural deoxynucleotides necessary for DNA replication.[6][7]

These application notes provide an overview of the use of Cl-dATP in DNA labeling, including its mechanism of action, protocols for its incorporation and detection, and relevant quantitative data.

Mechanism of Action and Cellular Effects

The utility of Cl-dATP in cellular and in vitro studies stems from its dual mechanism of action. The parent nucleoside, 2-Chloro-2'-deoxyadenosine (CldAdo), is taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, Cl-dATP. Once formed, Cl-dATP has two primary effects:

-

Incorporation into DNA: DNA polymerases can incorporate Cl-dATP into newly synthesized DNA strands. This incorporation can lead to chain termination or pausing, particularly after the insertion of multiple consecutive ClA residues.[3][4] This disruption of DNA synthesis is a key part of its cytotoxic effect.

-

Inhibition of Ribonucleotide Reductase: Cl-dATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[7] This inhibition leads to a depletion of the intracellular pool of dNTPs, further hindering DNA synthesis and repair.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Chloro-2'-deoxyadenosine 5'-triphosphate | C10H15ClN5O12P3 | CID 452857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]